Cbz-D-Homoserine
Overview
Description
Cbz-D-Homoserine, also known as N-[(phenylmethoxy)carbonyl]-D-homoserine, is an organic compound with the molecular formula C14H15NO5 and a molecular weight of 281.27 g/mol . It is a solid substance that is soluble in some organic solvents such as methanol and methylene chloride . This compound is primarily used in organic synthesis as a reagent and intermediate .
Mechanism of Action
Biochemical Pathways
Homoserine is an intermediate in the biosynthesis of cystathionine, threonine, and methionine
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, ranges from 0.58 to 1.57 . These properties could potentially impact the bioavailability of Cbz-D-Homoserine.
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various biochemical reactions due to its structural components
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-D-Homoserine can be synthesized from D-homoserine and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-homoserine with benzyl chloroformate under basic conditions, resulting in the formation of carbobenzoxyhomoserine.
Industrial Production Methods
While specific industrial production methods for carbobenzoxyhomoserine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-D-Homoserine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cbz-D-Homoserine has several scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in the synthesis of amino acid-containing compounds and peptides.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Cbz-D-Homoserine can be compared with other similar compounds such as:
N-Carbobenzoxy-D-homoserine: Similar in structure and used for similar purposes.
Carbobenzoxy-L-homoserine: Another stereoisomer with comparable applications.
Carbobenzoxyalanine: Used in peptide synthesis and as a protecting group.
The uniqueness of carbobenzoxyhomoserine lies in its specific reactivity and stability, making it a valuable compound in organic synthesis.
Biological Activity
Cbz-D-Homoserine, a derivative of homoserine, has garnered attention for its potential biological activities, particularly in the context of microbial interactions and therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a carbobenzoxy (Cbz) group attached to the D-homoserine backbone. This modification enhances its stability and bioactivity compared to unmodified homoserine.
The biological activity of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : this compound has been shown to interfere with quorum sensing (QS) in various bacterial species. For instance, it competes with natural acyl-homoserine lactones (AHLs) for binding to QS receptors, thereby modulating virulence traits in pathogens like Pseudomonas aeruginosa .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in microbial metabolism. For example, it has been studied as an inhibitor of O-acetyl-L-homoserine sulfhydrylase in Candida albicans, which is crucial for methionine biosynthesis .
- Antifungal Activity : The compound exhibits antifungal properties by targeting enzymes essential for fungal growth. The inhibition of Met15p in C. albicans leads to reduced viability under methionine-limiting conditions, highlighting its potential as an antifungal agent .
Table 1: Summary of Biological Activities of this compound
Case Study: Inhibition of Quorum Sensing in Pseudomonas aeruginosa
A study demonstrated that this compound significantly reduced the production of virulence factors in P. aeruginosa. Using a LasR-based bioreporter assay, researchers quantified the decrease in QS-controlled light activity and other virulence traits such as protease activity and pyocyanin production . This suggests that this compound could be developed as a QS inhibitor for therapeutic applications.
Case Study: Antifungal Properties Against Candida albicans
In another investigation, this compound's effectiveness as an antifungal agent was evaluated by measuring its impact on Met15p activity. The compound was found to inhibit this enzyme, leading to decreased growth rates in fungal cultures lacking sufficient methionine. The study highlighted the potential for using this compound in combination therapies to enhance antifungal efficacy .
Properties
IUPAC Name |
(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194046 | |
Record name | Carbobenzoxyhomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-85-1 | |
Record name | Carbobenzoxyhomoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbobenzoxyhomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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